1-Bromo-4-(fluoromethyl)-2-iodobenzene
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Overview
Description
1-Bromo-4-(fluoromethyl)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(fluoromethyl)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Fluoromethylation: The bromobenzene is then subjected to a fluoromethylation reaction using a fluoromethylating agent such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3).
Iodination: Finally, the fluoromethylated bromobenzene is iodinated using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(fluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium(II) acetate (Pd(OAc)2) as a catalyst, potassium carbonate (K2CO3) as a base, and tetrahydrofuran (THF) as a solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of substituted benzenes with various functional groups.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of quinones or dehalogenated benzenes.
Scientific Research Applications
1-Bromo-4-(fluoromethyl)-2-iodobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Employed in the synthesis of bioactive compounds and molecular probes for biological studies.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents and diagnostic tools.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(fluoromethyl)-2-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-4-(fluoromethyl)-2-iodobenzene can be compared with other halogenated benzenes, such as:
1-Bromo-4-fluorobenzene: Lacks the fluoromethyl and iodine substituents, making it less reactive in certain coupling reactions.
1-Iodo-4-(fluoromethyl)benzene: Lacks the bromine substituent, affecting its reactivity and applications.
1-Bromo-2-iodobenzene: Lacks the fluoromethyl group, limiting its use in specific synthetic routes.
The uniqueness of this compound lies in its combination of bromine, fluoromethyl, and iodine substituents, which confer distinct reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(fluoromethyl)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMMDJIGWMAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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